An In-depth Technical Guide to 2-(2-Cyanophenyl)benzoic Acid (CAS 57743-13-2)
An In-depth Technical Guide to 2-(2-Cyanophenyl)benzoic Acid (CAS 57743-13-2)
Disclaimer: Publicly available, specific technical data for 2-(2-Cyanophenyl)benzoic acid (CAS 57743-13-2) is limited. This guide provides information based on the general chemical properties of related compounds, such as biphenyl carboxylic acids and cyanobenzoic acids, and includes predicted data and plausible experimental protocols. All predicted data and proposed methodologies require experimental validation.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-(2-Cyanophenyl)benzoic acid.
Chemical Structure and Properties
2-(2-Cyanophenyl)benzoic acid is a biphenyl derivative containing a carboxylic acid group at the 2-position and a nitrile group at the 2'-position. This unique substitution pattern is expected to influence its chemical reactivity, physical properties, and potential biological activity.
Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₉NO₂ | - |
| Molecular Weight | 223.23 g/mol | - |
| Melting Point | 180-190 °C | Estimated based on related biphenyl carboxylic acids. |
| Boiling Point | > 350 °C | Predicted to be high due to the presence of polar functional groups and high molecular weight. |
| pKa | ~4-5 | The carboxylic acid proton is expected to have a pKa in the typical range for benzoic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The polar functional groups confer some aqueous solubility, while the biphenyl backbone favors organic solvents. |
Synthesis
Proposed Synthetic Pathway: Hydrolysis of Biphenyl-2,2'-dicarbonitrile
The synthesis can be envisioned in two main steps:
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Ullmann Coupling: Formation of biphenyl-2,2'-dicarbonitrile from 2-chlorobenzonitrile.
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Selective Hydrolysis: Conversion of one of the nitrile groups to a carboxylic acid.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(2-Cyanophenyl)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Biphenyl-2,2'-dicarbonitrile (Ullmann Coupling)
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq) and activated copper powder (2.0 eq).
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Add anhydrous dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of ferric chloride in dilute hydrochloric acid to dissolve the copper.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude biphenyl-2,2'-dicarbonitrile by column chromatography on silica gel.
Step 2: Selective Hydrolysis to 2-(2-Cyanophenyl)benzoic acid
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In a round-bottom flask, dissolve the biphenyl-2,2'-dicarbonitrile (1.0 eq) in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (1.1 eq) to the flask.
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Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will need to be carefully optimized to favor mono-hydrolysis over di-hydrolysis.
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Once the starting material is consumed and the desired product is the major component, cool the reaction mixture to room temperature.
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Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-Cyanophenyl)benzoic acid.
Spectroscopic Data (Predicted)
The following table summarizes the predicted spectroscopic data for 2-(2-Cyanophenyl)benzoic acid based on the analysis of its functional groups and related structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Wavenumber/Shift | Assignment |
| FT-IR (cm⁻¹) | 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| 2230-2210 (sharp) | C≡N stretch (nitrile) | |
| 1710-1680 (strong) | C=O stretch (carboxylic acid) | |
| 1600-1450 | Aromatic C=C stretches | |
| ¹H NMR (ppm) | 10.0-12.0 (singlet, 1H) | -COOH |
| 7.4-8.2 (multiplet, 8H) | Aromatic protons | |
| ¹³C NMR (ppm) | 165-170 | -COOH |
| 115-120 | -C≡N | |
| 125-145 | Aromatic carbons | |
| Mass Spec (m/z) | 223 (M⁺) | Molecular ion |
| 206 (M⁺ - OH) | Loss of hydroxyl radical | |
| 195 (M⁺ - CO) | Loss of carbon monoxide | |
| 178 (M⁺ - COOH) | Loss of carboxyl group |
Potential Applications in Drug Development
While no specific biological activities have been reported for 2-(2-Cyanophenyl)benzoic acid, its structural motifs are present in various biologically active molecules. Biphenyl structures are common in pharmaceuticals, and the carboxylic acid and nitrile groups offer versatile handles for further chemical modification.
Diagram 2: Potential Role as a Pharmaceutical Intermediate
Caption: Potential derivatization of the title compound.
The carboxylic acid moiety can be readily converted into esters or amides, allowing for the exploration of structure-activity relationships by introducing diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
Given that some biphenyl carboxylic acids exhibit anti-inflammatory or other therapeutic properties, it is plausible that derivatives of 2-(2-Cyanophenyl)benzoic acid could be investigated for similar activities. However, this remains speculative without experimental evidence.
Conclusion
2-(2-Cyanophenyl)benzoic acid is a chemical compound for which specific, publicly available technical data is scarce. This guide has provided a comprehensive overview based on the principles of organic chemistry and data from related compounds. The proposed synthetic route via Ullmann coupling followed by selective hydrolysis offers a logical approach to its preparation. The predicted physical and spectroscopic properties provide a baseline for its characterization. While its direct applications are not yet documented, its structure suggests potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. It is imperative that the information presented herein is validated through laboratory experimentation.
